molecular formula C22H26ClN3O5S B360280 N-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide CAS No. 903585-27-3

N-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B360280
CAS No.: 903585-27-3
M. Wt: 480g/mol
InChI Key: OGRBJRNRVFVPAX-UHFFFAOYSA-N
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Description

N-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with the molecular formula C22H26ClN3O5S and a molecular weight of 480 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfonyl group: This is achieved by reacting the intermediate with a sulfonyl chloride derivative.

    Attachment of the 3-chloroanilino group: This step involves the reaction of the intermediate with 3-chloroaniline under specific conditions.

    Final coupling: The final step involves coupling the intermediate with 4-methoxyphenylsulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chloroanilino)-3-oxopropyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
  • N-[3-(3-chloroanilino)-3-oxopropyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide

Uniqueness

N-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

903585-27-3

Molecular Formula

C22H26ClN3O5S

Molecular Weight

480g/mol

IUPAC Name

N-[3-(3-chloroanilino)-3-oxopropyl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C22H26ClN3O5S/c1-31-19-5-7-20(8-6-19)32(29,30)26-13-10-16(11-14-26)22(28)24-12-9-21(27)25-18-4-2-3-17(23)15-18/h2-8,15-16H,9-14H2,1H3,(H,24,28)(H,25,27)

InChI Key

OGRBJRNRVFVPAX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCC(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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